Cyanine5.5 carboxylic acid
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Overview
Description
Cyanine5.5 carboxylic acid is a far-red emitting fluorescent dye . It is in the form of a dark blue powder . The dye is non-reactive for most applications and can be used as a control or reference sample, and for instrument calibration .
Molecular Structure Analysis
The molecular formula of Cyanine5.5 carboxylic acid is C40H43ClN2O2 . The IUPAC name is 1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- .Physical And Chemical Properties Analysis
Cyanine5.5 carboxylic acid has a molecular weight of 619.23 . It is soluble in organic solvents (DMSO, DMF, dichloromethane), but practically insoluble in water . The dye has an excitation/absorption maximum at 684 nm and an emission maximum at 710 nm .Scientific Research Applications
Bioconjugation and Metal Chelation : Cyanine dyes with carboxylic acid groups, such as Cyanine5.5 carboxylic acid, have been utilized in various fields due to their bioconjugation capabilities and potential as metal chelators. Their optical properties, such as absorbance and emission maxima, quantum yield, and molecular brightness levels, are significant in determining their effectiveness as fluorescent probes. The acid groups in these dyes act as functional handles, enhancing their applicability in biological and chemical studies (Dost, Gressel, & Henary, 2017).
Single-Molecule Optical Switch : Carbocyanine dyes, including Cy5 variants, demonstrate the capacity to act as efficient reversible single-molecule optical switches. This property is valuable in applications like ultrahigh-density optical data storage. The fluorescent state of these dyes can be restored after apparent photobleaching, which is significant in the study of biological processes and the development of new imaging technologies (Heilemann et al., 2005).
Fluorescent Labeling of Nucleic Acids : Cyanine dyes, including variants like Cy3 and Cy5, are commonly used in fluorescent labeling of DNA and RNA. Their fluorescence efficiency is influenced by the sequence of the nucleic acid they are attached to. This sequence-dependent fluorescence is critical in applications like qPCR, sequencing, and fluorescence in situ hybridization, where accurate and consistent labeling is required (Kretschy & Somoza, 2014).
Bioorthogonal Conjugation : Monofunctional carbocyanine dyes, modified with carboxylic acids, azides, or alkynes, have been developed for biological applications. These dyes exhibit strong near-infrared fluorescence emission and are useful in bioorthogonal labeling schemes, particularly in "click" reactions for cellular imaging and other bioanalytical applications (Shao, Weissleder, & Hilderbrand, 2008).
DNA Dye Aggregate Structures : Cyanine dyes like Cy5 are being explored for their role in exciton delocalization in DNA dye aggregate structures. This application is pertinent to the development of light-harvesting devices and room-temperature quantum computers. The tuning of dye properties such as hydrophilicity/hydrophobicity influences the strength of excitonic coupling in these structures (Meares et al., 2022).
properties
CAS RN |
1449661-34-0 |
---|---|
Product Name |
Cyanine5.5 carboxylic acid |
Molecular Formula |
C40H43ClN2O2 |
Molecular Weight |
619.25 |
IUPAC Name |
1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-1,1,3-trimethyl- |
InChI |
InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |
InChI Key |
UFNAFNWOXFAMSM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C=CC=C2)C2=CC=C1N/3C)(C)C3=C/C=C/C=C/C4=[N+](CCCCCC(O)=O)C5=CC=C(C=CC=C6)C6=C5C4(C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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